3,4-Dihydro-2,8-diisopropyl-3-thioxo-2H-1,4-benzoxazine-4-acetic acid
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Overview
Description
AD-5467 is a bioactive chemical compound known for its role as an aldose reductase inhibitor. It has a molecular formula of C16H21NO3S and a molecular weight of 307.41 g/mol . This compound has been studied for its potential therapeutic applications, particularly in the treatment of diabetic complications and eye diseases .
Preparation Methods
The synthesis of AD-5467 involves several key steps. The cyclization of 2-amino-6-isopropylphenol with 2-bromo-3-methylbutyryl chloride in the presence of sodium bicarbonate in ethyl acetate-water yields 2,8-diisopropyl-2H-1,4-benzoxazin-3(4H)-one. This intermediate is then condensed with methyl bromoacetate using sodium hydride in dimethylformamide to produce 2,8-diisopropyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-acetic acid methyl ester. The reaction of this ester with phosphorus pentasulfide in refluxing toluene affords the corresponding thioxo derivative, which is finally hydrolyzed with sodium hydroxide in dioxane-methanol .
Chemical Reactions Analysis
AD-5467 undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different derivatives.
Substitution Reactions: AD-5467 can participate in substitution reactions, particularly involving its functional groups.
Common Reagents and Conditions: Sodium hydride, dimethylformamide, phosphorus pentasulfide, and sodium hydroxide are commonly used in its reactions.
Major Products: The major products formed from these reactions include various derivatives of 1,4-benzoxazine and 1,4-benzothiazine.
Scientific Research Applications
AD-5467 has been extensively studied for its scientific research applications:
Chemistry: It is used as a model compound in the study of aldose reductase inhibitors.
Biology: AD-5467 is investigated for its effects on metabolic pathways and enzyme interactions.
Mechanism of Action
AD-5467 exerts its effects by inhibiting the enzyme aldose reductase (AKR1B1). This inhibition prevents the accumulation of sugar alcohols, such as sorbitol, in tissues, which is a common issue in diabetic complications. The compound interacts with the active sites of the enzyme, blocking its activity and thereby reducing the formation of sugar alcohols .
Comparison with Similar Compounds
AD-5467 is compared with other aldose reductase inhibitors, such as CT-112 and related 1,4-benzoxazine and 1,4-benzothiazine derivatives. While many compounds in this class are not very effective in inhibiting sorbitol accumulation in vivo, AD-5467 shows highly potent activity due to its unique structure, particularly the presence of an isopropyl group at the 2-position . This makes AD-5467 a promising candidate for further development in therapeutic applications.
Properties
CAS No. |
138333-32-1 |
---|---|
Molecular Formula |
C16H21NO3S |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
2-[2,8-di(propan-2-yl)-3-sulfanylidene-1,4-benzoxazin-4-yl]acetic acid |
InChI |
InChI=1S/C16H21NO3S/c1-9(2)11-6-5-7-12-15(11)20-14(10(3)4)16(21)17(12)8-13(18)19/h5-7,9-10,14H,8H2,1-4H3,(H,18,19) |
InChI Key |
CLDJCRWXLDLJLO-UHFFFAOYSA-N |
SMILES |
CC(C)C1C(=S)N(C2=CC=CC(=C2O1)C(C)C)CC(=O)O |
Canonical SMILES |
CC(C)C1C(=S)N(C2=CC=CC(=C2O1)C(C)C)CC(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3,4-dihydro-2,8-diisopropyl-3-thioxo-2H-1,4-benzoxazine-4-acetic acid AD 5467 AD-5467 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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